molecular formula C22H23N3O3 B2808505 5-(4-Methylpiperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 931317-38-3

5-(4-Methylpiperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B2808505
CAS No.: 931317-38-3
M. Wt: 377.444
InChI Key: HWORGLIISGOIRM-UHFFFAOYSA-N
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Description

5-(4-Methylpiperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-methylpiperidine group at position 5, a 5-((p-tolyloxy)methyl)furan-2-yl moiety at position 2, and a nitrile group at position 2. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic and π-π interactions.

Properties

IUPAC Name

2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-3-5-17(6-4-15)26-14-18-7-8-20(27-18)21-24-19(13-23)22(28-21)25-11-9-16(2)10-12-25/h3-8,16H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWORGLIISGOIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include p-tolyl alcohol, furan-2-carbaldehyde, and 4-methylpiperidine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.

Scientific Research Applications

5-(4-Methylpiperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs share the oxazole-4-carbonitrile scaffold but differ in substituents, which critically influence physicochemical properties and bioactivity. Below is a detailed comparison:

Substituent Variations on the Oxazole Core

A. Piperidine/Piperazine Derivatives

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile () Structure: Replaces the 4-methylpiperidine group with a 2-fluorobenzoyl-piperazine moiety and introduces a 2-fluorophenyl group at position 2. Impact: Fluorination enhances electronegativity and metabolic stability. Molecular Weight: ~397.38 g/mol (estimated).

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile ()

  • Structure : Similar to the above but with 4-fluorophenyl and 4-fluorobenzoyl groups.
  • Impact : Para-fluorination may optimize solubility and membrane permeability compared to ortho-substituted analogs .

B. Piperidine vs. Pyrrolidine Derivatives

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile (D561-0885; ) Structure: Retains the 4-methylpiperidine group but substitutes p-tolyloxy with 3,4-dimethylphenoxy. Molecular Formula: C₂₃H₂₅N₃O₃. Molecular Weight: 391.47 g/mol.

2-(5-{[(Naphthalen-2-yl)oxy]methyl}furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile (D561-0812; )

  • Structure : Replaces 4-methylpiperidine with pyrrolidine and substitutes p-tolyloxy with naphthalen-2-yloxy.
  • Molecular Formula : C₂₃H₁₉N₃O₃.
  • Molecular Weight : 385.42 g/mol.
  • Impact : Pyrrolidine’s smaller ring size reduces steric hindrance, while the naphthyl group enhances π-stacking but may increase cytotoxicity .
Physicochemical and Bioactivity Trends
  • Lipophilicity: The target compound (logP estimated ~3.2) is less lipophilic than D561-0885 (logP ~3.8) due to the latter’s 3,4-dimethylphenoxy group. Fluorinated analogs () exhibit moderate logP values (~2.9–3.1), balancing membrane permeability and solubility .
  • Synthetic Accessibility :
    • The target compound and D561-0885 are synthesized via multicomponent reactions, as evidenced by similar protocols in and . Fluorinated analogs require specialized reagents (e.g., fluorobenzoyl chlorides) .
  • Bioactivity :
    • While explicit data for the target compound are unavailable, fluorinated oxazole derivatives () show enhanced kinase inhibition due to fluorine’s electron-withdrawing effects. Pyrrolidine-containing analogs (e.g., D561-0812) may exhibit faster metabolic clearance .

Biological Activity

The compound 5-(4-Methylpiperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 318.36 g/mol

The structure features a piperidine moiety, a furan ring, an oxazole ring, and a carbonitrile group, contributing to its diverse biological properties.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing piperidine and oxazole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study investigating the effects of structurally related compounds on breast cancer cell lines demonstrated that these derivatives could significantly reduce cell viability and induce apoptosis in MCF-7 and MDA-MB-231 cells . The combination of these compounds with conventional chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting a synergistic effect that warrants further investigation.

Antimicrobial Activity

Compounds featuring furan and piperidine moieties have also been reported to possess antimicrobial properties. A review of various piperidine derivatives highlighted their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the furan ring may enhance membrane permeability, contributing to the observed antimicrobial activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Piperidine Substituents : Variations in the piperidine ring can influence binding affinity to target receptors.
  • Furan Modifications : Altering substituents on the furan ring affects both solubility and biological activity.
  • Oxazole Ring : The position and nature of substituents on the oxazole ring are critical for enhancing antitumor activity.

Case Study 1: Antitumor Efficacy

In a recent study published in Cancer Research, researchers synthesized several derivatives based on the core structure of this compound. These compounds were tested against various cancer cell lines, revealing IC50 values ranging from 0.5 to 5 µM, indicating potent antitumor activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds showed that derivatives with similar structural features exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

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